Chromium acetate, basic

Vue d'ensemble

Description

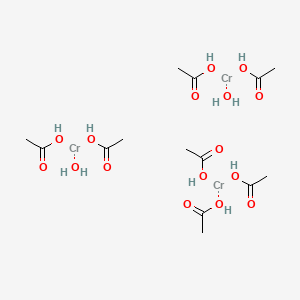

Chromium (III) acetate, commonly known as basic chromium acetate, describes a family of salts where the cation has the formula [Cr 3 O (O 2 CCH 3) 6 (OH 2) 3] + . The trichromium cation is encountered with a variety of anions, such as chloride and nitrate .

Synthesis Analysis

The synthesis of Chromium (II) acetate involves the reduction of potassium dichromate by zinc in the presence of strong acid . The Cr(II) ion is readily oxidized and to achieve synthesis its compounds must be protected from air . The Cr(II) ion is also capable of reducing water, producing hydrogen, and is therefore a strong reducing agent .Molecular Structure Analysis

The Cr 2 (OAc) 4 (H 2 O) 2 molecule contains two atoms of chromium, two ligated molecules of water, and four acetate bridging ligands . The coordination environment around each chromium atom consists of four oxygen atoms (one from each acetate ligand) in a square, one water molecule (in an axial position), and the other chromium atom (opposite the water molecule), giving each chromium centre an octahedral geometry .Chemical Reactions Analysis

Chromium (III) ions in solution undergo several reactions. The hexaaquachromium (III) ion is fairly acidic - with a pH for typical solutions in the 2 - 3 range . The ion reacts with water molecules in the solution . In basic solution, hydrogen peroxide oxidizes Cr(III) to Cr(VI) .Physical And Chemical Properties Analysis

Chromium (III) acetate is a blue/grey-green powder, which is soluble in water . It has a molecular formula of C6H9CrO6 and an average mass of 229.128 Da .Applications De Recherche Scientifique

Chromium Acetate

Chromium acetate, also known as basic chromium acetate, describes a family of salts where the cation has the formula [Cr3O(O2CCH3)6(OH2)3]+ .

Applications of Chromium Acetate

-

Dehalogenation of Organic Compounds

- Field : Organic Chemistry

- Application : Chromium (II) acetate has been used to dehalogenate organic compounds such as α-bromoketones and chlorohydrins .

- Method : The reactions appear to proceed via 1e− steps, and rearrangement products are sometimes observed .

- Results : The specific results or outcomes of these reactions can vary depending on the specific compounds used and the conditions under which the reactions are carried out .

-

Metallic Chromium and its Compounds

- Field : Metallurgy

- Application : Chromium is characterized by its high-corrosion resistance and hardness. A major development was the discovery that steel could be made highly resistant to corrosion .

- Method : The specific methods of application or experimental procedures would depend on the specific use case and the type of steel or other material being treated .

- Results : The use of chromium in these applications results in materials with improved properties, such as increased corrosion resistance .

-

Preparation of Chromous Acetate

- Field : Inorganic Chemistry

- Application : The preparation of chromous acetate was once a standard test of the synthetic skills of students due to its sensitivity to air and the dramatic color changes that accompany its oxidation .

- Method : The specific methods of preparation would depend on the specific use case and the type of reactants being used .

- Results : The result of this application is the formation of chromous acetate, a reddish diamagnetic powder .

-

Formation of Native Chromium

- Field : Geology

- Application : Chromium is the 24th most abundant element in the earth’s crust. Its basic properties are compiled in Table 1 .

- Method : The specific methods of formation would depend on the specific geological conditions .

- Results : The result of this application is the formation of native chromium .

-

Dehalogenation of Organic Compounds

- Field : Organic Chemistry

- Application : Chromium (II) acetate has been used to dehalogenate organic compounds such as α-bromoketones and chlorohydrins .

- Method : The reactions appear to proceed via 1e− steps, and rearrangement products are sometimes observed .

- Results : The specific results or outcomes of these reactions can vary depending on the specific compounds used and the conditions under which the reactions are carried out .

-

Detoxification of Chromium (VI)

- Field : Environmental Science

- Application : The study gives a detailed account on the ecology and biogeography of Cr (VI)-resistant microorganisms in inhospitable environments, and their use for detoxifying Cr (VI) .

- Method : The specific methods of detoxification would depend on the specific use case and the type of microorganisms being used .

- Results : The result of this application is the detoxification of Chromium (VI), a toxic and carcinogenic substance .

Safety And Hazards

Orientations Futures

Chromium (II) acetate, also known as chromous acetate, is a compound that features a quadruple bond . The preparation of chromous acetate once was a standard test of the synthetic skills of students due to its sensitivity to air and the dramatic colour changes that accompany its oxidation . It has been used extensively in studying the mechanisms of electron-transfer reactions . The research progress on the liquid–liquid extraction of chromium has been reviewed, providing a theoretical basis for choosing an appropriate ion host, and an important reference for optimization of chromium removal processes by solvent extraction .

Propriétés

IUPAC Name |

acetic acid;chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQQGESWGNLKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cr3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium acetate, basic | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)

![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)

![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)